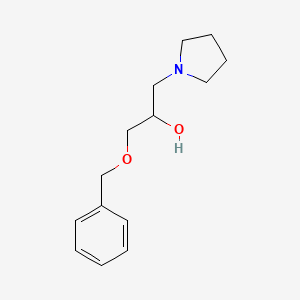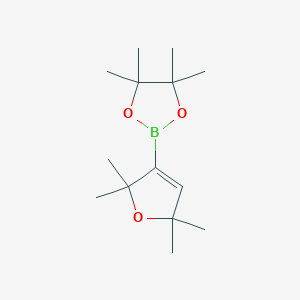
Anavex 1-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anavex 1-41 is a compound developed by Anavex Life Sciences Corp. It is a mixed sigma-1, muscarinic, and sodium-channel candidate drug. This compound has shown significant potential in neuroprotection and anti-amnesic effects, particularly in the context of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anavex 1-41 involves the creation of aminotetrahydrofuran derivatives. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences Corp. and are not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary and not publicly available. Typically, such compounds are produced under stringent conditions to ensure purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Anavex 1-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidative stress markers.
Reduction: This reaction involves the gain of electrons and can mitigate oxidative stress.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogenated compounds
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Anavex 1-41 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sigma-1 receptor ligands.
Biology: Investigated for its role in modulating cellular stress responses.
Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Wirkmechanismus
Anavex 1-41 exerts its effects by modulating sigma-1 receptors, which regulate calcium mobilization in neuronal cells. This regulation occurs through the Inositol Triphosphate receptors and the sarcoendoplasmic reticulum Ca2+/ATPase pump. The compound’s ability to fight endoplasmic reticulum stress and prevent neuronal apoptosis is crucial in its neuroprotective action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anavex 2-73: Another compound developed by Anavex Life Sciences Corp. with similar neuroprotective properties.
Anavex 3-71: Demonstrates protective effects on mitochondrial enzyme complexes and synaptogenesis .
Uniqueness
Anavex 1-41 is unique due to its mixed sigma-1, muscarinic, and sodium-channel activity, which provides a multifaceted approach to neuroprotection and anti-amnesic effects .
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |
InChI-Schlüssel |
AMVCMSPVJGQNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)




![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)


![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)





